N-Vinylformamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Polymer Synthesis and Materials Science

NVF holds promise as a building block for novel polymer structures due to its readily polymerizable vinyl group and the presence of a formamide functionality. Research has explored its use in the synthesis of:

- Hydrogels: NVF-based hydrogels exhibit interesting properties like water absorption and controlled release, making them potentially suitable for drug delivery and tissue engineering [].

- Copolymers: Combining NVF with other monomers allows researchers to tailor the properties of the resulting copolymers for specific applications [].

Environmental Applications

NVF presents several advantages as an environmentally friendly alternative to traditional monomers:

- Biodegradability: Studies suggest that NVF is readily biodegradable, reducing its environmental footprint compared to non-degradable polymers [].

- Low toxicity: Compared to its close relative acrylamide, NVF exhibits lower toxicity, making it a safer option for various applications [].

Other Potential Applications

Beyond the aforementioned areas, research investigates the potential of NVF in:

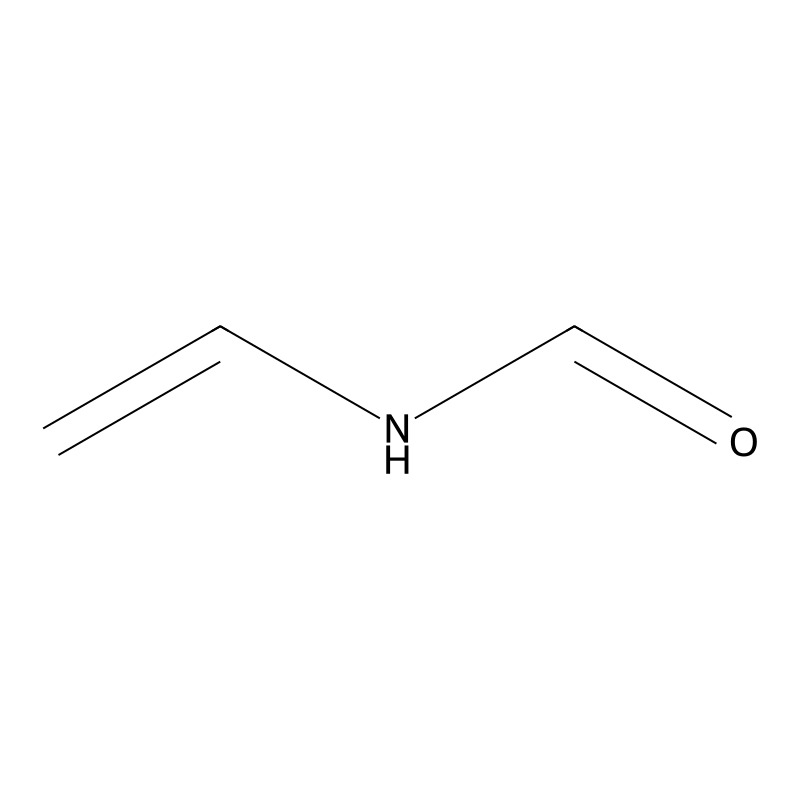

N-Vinylformamide is an organic compound classified as an N-vinylamide, characterized by the molecular formula C₃H₅NO and a molecular weight of 71.08 g/mol. It appears as a colorless to amber liquid with a melting point of approximately -16 °C and a boiling point of 210 °C. This compound is notable for its high reactivity in polymerization processes, making it a valuable precursor for various amide and amine functional polymers .

While detailed toxicological data is limited, N-Vinylformamide should be handled with care due to its potential hazards:

- Suspected moderate toxicity: Specific data on toxicity is lacking, but it is recommended to handle the compound with appropriate personal protective equipment (PPE) [].

- Possible irritant: Based on its functional groups, it may irritate the skin, eyes, and respiratory system upon contact or inhalation [].

Additionally, N-vinylformamide can undergo hydrolysis, leading to the formation of N-vinylamine, which has distinct properties and applications in various fields .

The synthesis of N-vinylformamide can be achieved through several methods:

- Direct Reaction: A common method involves mixing formamide with acetaldehyde and a source of anhydride in a single reaction vessel. Under controlled temperature and pressure conditions, this process yields N-vinylformamide through the formation and subsequent dissociation of intermediates such as hydroxyethyl formamide .

- RAFT Polymerization: Another innovative approach is the reversible addition-fragmentation chain transfer (RAFT) polymerization technique, which allows for the controlled synthesis of poly(N-vinylformamide) with predetermined molar masses and low dispersities .

N-Vinylformamide's unique combination of functional groups allows it to participate in diverse

Studies on the interactions of N-vinylformamide with other compounds have indicated its ability to form copolymers with various hydrophilic segments, enhancing the functionality of materials produced from it. For example, copolymers formed with poly(N-vinylcaprolactam) demonstrate dual responsiveness, which is advantageous for applications requiring stimuli-responsive materials .

The industrial production of N-vinylformamide has evolved through several distinct approaches, each addressing specific challenges related to product purity, yield, and process scalability. The most significant industrial methods include the BASF process employing hydrogen cyanide chemistry, the Mitsubishi alkoxy process, and the Air Products ethylidene bisformamide route [1] [2].

The BASF process, operated at their Ludwigshafen facility, represents one of the earliest commercial approaches. This method involves the reaction of acetaldehyde with hydrogen cyanide followed by formamide to produce cyanoethyl formamide, which is subsequently cracked to yield N-vinylformamide and recycled hydrogen cyanide [1]. The process is restricted to specialized facilities due to the highly toxic nature of hydrogen cyanide and its transportation limitations.

The Mitsubishi process utilizes an alkoxy methodology where acetaldehyde reacts with formamide to form hydroxyethyl formamide under acid or base catalysis. The hydroxyethyl formamide is then converted to methoxyethyl formamide through reaction with methanol using an acid catalyst, with water elimination. Finally, the methoxyethyl formamide undergoes pyrolysis to produce N-vinylformamide and methanol [1] [3]. However, this process has been reported to yield products with lower than desired purity levels.

The Air Products route represents a significant advancement in industrial synthesis methodology. This process involves the reaction of hydroxyethyl formamide with additional formamide over a solid acid catalyst to form ethylidene bisformamide and water. The ethylidene bisformamide is then pyrolyzed to produce N-vinylformamide and formamide, with the latter being recycled. The final product undergoes vacuum distillation for purification [1] [4]. A critical operational requirement is minimizing formamide hydrolysis during ethylidene bisformamide formation, as ammonia formation can foul the catalyst.

Acetaldehyde-Formamide Condensation Pathway

The acetaldehyde-formamide condensation represents the foundational reaction step in most N-vinylformamide synthetic routes. This equilibrium reaction proceeds through nucleophilic attack of formamide on acetaldehyde, forming hydroxyethyl formamide as the primary intermediate [1] [5].

The reaction conditions significantly influence the yield and selectivity of hydroxyethyl formamide formation. Typical reaction parameters include temperatures ranging from 10°C to 15°C, with molar ratios of acetaldehyde to formamide maintained at 2:1 or higher to drive the equilibrium toward product formation [1] [5]. The reaction is typically conducted under basic conditions using catalysts such as potassium carbonate or triethylamine.

A representative synthetic procedure involves combining 45 grams of formamide with 0.9 grams of composite basic catalyst containing 0.7 grams of potassium carbonate and 0.2 grams of triethylamine. Following deoxygenation with nitrogen and cooling to 10°C, 150 grams of acetaldehyde is added dropwise. The reaction proceeds for 3 hours at 10°C to yield hydroxyethyl formamide [5]. This intermediate demonstrates thermal sensitivity and requires careful handling to prevent decomposition back to the starting materials.

The equilibrium nature of this reaction necessitates careful control of reaction conditions and immediate utilization of the hydroxyethyl formamide product. Studies have shown that the reaction rate increases with temperature, with anhydride peaks disappearing in 42 hours at room temperature, 23 hours at 50°C, and 7.5 hours at 100°C [1]. The formation of hydroxyethyl formamide can be monitored through infrared spectroscopy, with characteristic peaks indicating successful condensation.

Cyclic Anhydride-Mediated Synthetic Routes

The cyclic anhydride approach represents a significant advancement in N-vinylformamide synthesis, offering improved product purity and simplified purification processes. This methodology involves the reaction of hydroxyethyl formamide with various cyclic anhydrides to form intermediate esters, which are subsequently dissociated to yield N-vinylformamide and corresponding diacids [1] [2] [6].

The general mechanism involves nucleophilic attack of the hydroxyl group in hydroxyethyl formamide on the electrophilic carbon of the cyclic anhydride, resulting in ring opening and ester formation. The ester intermediate undergoes thermal dissociation under mild conditions, typically at temperatures ranging from 0°C to 250°C, preferably 60°C to 180°C, to produce N-vinylformamide and a diacid byproduct [1] [2].

This approach offers several advantages over conventional methods, including the elimination of toxic reagents like hydrogen cyanide, reduced formation of water during the synthesis step, and the production of less soluble diacid byproducts that facilitate separation. The diacid products can be recycled through dehydration at temperatures of 100°C to 450°C, preferably 150°C to 250°C, to regenerate the cyclic anhydride reactant [1] [2].

Succinic Anhydride-Based Synthesis

Succinic anhydride represents one of the most extensively studied cyclic anhydride reagents for N-vinylformamide synthesis. The reaction proceeds through the formation of a hydroxyethyl formamide-succinic anhydride adduct, which undergoes thermal dissociation to yield N-vinylformamide and succinic acid [1] [2].

A typical synthetic procedure involves dissolving 4.59 grams of succinic anhydride in 100 milliliters of ethyl acetate and adding this solution to 4.0 grams of hydroxyethyl formamide dissolved in 100 milliliters of ethyl acetate containing 5 milligrams of Amberlyst 15 acid catalyst. The reaction mixture is stirred at 50°C for 24 hours, followed by catalyst filtration and solvent removal under vacuum [1].

Thermogravimetric analysis of the succinic anhydride adduct reveals temperature-dependent dissociation behavior. At 100°C, a 93.0% weight loss is observed, exceeding the theoretical maximum of 37.38% for N-vinylformamide formation, indicating concurrent volatilization of succinic acid. At 80°C, the weight loss decreases to 25.2%, while at 70°C, only 17.4% weight loss occurs [1]. Nuclear magnetic resonance analysis of the residual material confirms the presence of succinic acid, validating the proposed reaction mechanism.

The succinic anhydride route offers advantages in terms of reagent availability and cost-effectiveness. The resulting succinic acid byproduct demonstrates lower solubility compared to acetate products from acetic anhydride routes, facilitating separation and purification processes [1] [2].

Maleic Anhydride-Based Synthesis

Maleic anhydride provides an alternative cyclic anhydride reagent with unique reactivity characteristics due to its unsaturated structure. The reaction with hydroxyethyl formamide follows similar mechanistic pathways to succinic anhydride, producing a maleic acid derivative upon thermal dissociation [1] [2].

The unsaturated nature of maleic anhydride introduces additional reactivity considerations, particularly regarding potential side reactions involving the vinyl group. However, under controlled conditions, the primary reaction pathway involves nucleophilic attack on the anhydride functionality, preserving the vinyl group integrity [1].

Studies utilizing poly(styrene-co-maleic anhydride) copolymers demonstrate the feasibility of using maleic anhydride-containing polymers as reagents. In a representative experiment, 8.29 grams of poly(styrene-co-maleic anhydride) containing 68% styrene by weight and having a number average molecular weight of approximately 1,700 was dissolved in 50 milliliters of dioxane and added to a pre-formed hydroxyethyl formamide solution. Infrared monitoring showed substantial reduction in anhydride peaks, with nuclear magnetic resonance confirmation of N-vinylformamide formation [1].

The maleic anhydride approach offers potential advantages in terms of product separation, as the resulting polymeric diacid products demonstrate reduced solubility, facilitating recovery of pure N-vinylformamide through precipitation or filtration methods [1] [2].

Phthalic Anhydride-Based Synthesis

Phthalic anhydride represents the aromatic cyclic anhydride option for N-vinylformamide synthesis, offering distinct advantages in terms of thermal stability and byproduct characteristics. The reaction with hydroxyethyl formamide produces a phthalic acid monoester intermediate, which undergoes thermal dissociation to yield N-vinylformamide and phthalic acid [1] [2].

The aromatic nature of phthalic anhydride provides enhanced thermal stability compared to aliphatic alternatives, allowing for more controlled reaction conditions. The resulting phthalic acid byproduct demonstrates reduced solubility in organic solvents, facilitating separation through crystallization or precipitation methods [1].

A typical synthetic procedure involves reacting 6.81 grams of phthalic anhydride with an equimolar amount of hydroxyethyl formamide. Nuclear magnetic resonance analysis of the reaction products shows characteristic carboxylic acid proton signals associated with anhydride ring opening, confirming successful adduct formation [1].

The phthalic anhydride route offers advantages in terms of product purity and separation efficiency. The aromatic diacid byproduct can be readily recycled through dehydration at elevated temperatures, making this approach economically viable for large-scale production [1] [2].

Hydroxyethyl Formamide Intermediate Transformation

Hydroxyethyl formamide serves as the crucial intermediate in multiple synthetic pathways to N-vinylformamide. Its formation, stability, and subsequent transformation reactions are central to understanding the overall synthetic strategy. The compound exists as a white solid at room temperature and demonstrates significant thermal sensitivity, requiring careful handling and immediate utilization [1] [7].

The transformation of hydroxyethyl formamide to N-vinylformamide can proceed through several pathways, each involving different leaving groups and reaction conditions. The most common approaches include alcohol elimination, forming water as a byproduct, and ester formation followed by thermal dissociation [1] [3].

In the alcohol elimination pathway, hydroxyethyl formamide is typically converted to an alkoxy derivative through reaction with alcohols such as methanol. The methoxyethyl formamide intermediate then undergoes pyrolysis at elevated temperatures to eliminate methanol and form N-vinylformamide. This process requires careful temperature control to prevent decomposition and minimize side reactions [3].

The ester formation approach involves reacting hydroxyethyl formamide with various anhydrides to form ester intermediates. These esters demonstrate enhanced thermal stability compared to the original hydroxyethyl formamide while maintaining the ability to undergo controlled dissociation to yield N-vinylformamide [1] [2]. The thermal dissociation typically occurs at temperatures ranging from 25°C to 250°C, with optimal conditions depending on the specific ester structure.

Studies have shown that the choice of transformation pathway significantly influences the final product purity and yield. The cyclic anhydride approach generally provides superior results compared to traditional alcohol elimination methods, particularly in terms of minimizing water formation and reducing the concentration of acidic and basic impurities [1] [2].

Ethylidene Bisformamide Pyrolysis Method

The ethylidene bisformamide pyrolysis method represents the Air Products approach to N-vinylformamide synthesis, offering a commercially viable alternative to hydrogen cyanide-based processes. This method involves the formation of ethylidene bisformamide through the reaction of hydroxyethyl formamide with additional formamide, followed by thermal decomposition to produce N-vinylformamide [4] [8].

The formation of ethylidene bisformamide occurs through the reaction of hydroxyethyl formamide with formamide over a solid acid catalyst, producing water as a byproduct. The reaction is typically conducted at elevated temperatures with continuous water removal to drive the equilibrium toward product formation [4]. Critical operational parameters include minimizing formamide hydrolysis, which can generate ammonia and foul the catalyst system.

A representative procedure involves reacting dry acetaldehyde with formamide in the presence of an acidic catalyst and an ammonia scavenger such as acetic anhydride. The reaction is conducted at elevated temperatures, with ethylidene bisformamide recovered as a bottoms product using high-speed, low-residence-time distillation techniques such as wiped film evaporation [4].

The pyrolysis step involves heating ethylidene bisformamide to temperatures ranging from 150°C to 750°C, preferably 300°C to 625°C, for residence times of 0.1 seconds to 1 hour. The reaction is typically conducted over a non-acidic or weakly acidic catalyst such as glass chips, marble chips, diatomaceous earth, or steel surfaces [4] [7]. The pyrolysis produces N-vinylformamide and formamide, with the latter being recycled to the ethylidene bisformamide formation step.

Studies have shown that the yield of ethylidene bisformamide exceeds 50% based on acetaldehyde consumption when the reaction is conducted with formamide-to-acetaldehyde molar ratios of at least 3:1 in reaction mixtures containing at least 20% formic acid by weight [8]. The presence of formic acid appears to catalyze the reaction and improve overall yields.

Contemporary Synthetic Innovations and Catalytic Approaches

Recent advances in N-vinylformamide synthesis have focused on developing more efficient catalytic systems, alternative reaction pathways, and improved process conditions. These innovations aim to address limitations of traditional methods while enhancing product quality and process sustainability [9] [10].

Contemporary approaches include the use of polymeric anhydride reagents, which offer advantages in terms of product separation and catalyst recovery. Polymers such as poly(styrene-co-maleic anhydride) and poly(methyl vinylether-co-maleic anhydride) have been successfully employed as reagents, producing N-vinylformamide while generating polymeric diacid byproducts that can be readily separated [1] [9].

The development of solid-supported cyclic anhydride reagents represents another significant innovation. These systems involve covalently tethering cyclic anhydride groups to solid supports such as silica, allowing for heterogeneous reaction conditions and simplified product recovery [1] [2]. The solid-supported reagents can be regenerated through thermal treatment, making them suitable for continuous operation.

Advanced reactor designs have also been explored, including thin film evaporation systems that enable rapid separation of N-vinylformamide from reaction mixtures. These systems operate under reduced pressure conditions (less than 30 mmHg) with heated surfaces maintained at 160°C to 250°C, allowing for efficient product recovery while minimizing thermal decomposition [1] [2].

Catalytic innovations include the development of bio-sourced synthesis routes utilizing renewable feedstocks. These approaches focus on replacing fossil-derived acetaldehyde with bio-based alternatives while maintaining reaction efficiency and product quality [3] [11]. The bio-sourced routes offer potential advantages in terms of sustainability and reduced environmental impact.

Purification Methodologies and Stabilization Techniques

The purification of N-vinylformamide presents unique challenges due to the compound's high thermal sensitivity and propensity for polymerization. Effective purification requires specialized techniques that minimize exposure to conditions that promote unwanted side reactions while achieving the desired purity levels [12] [13].

Distillation represents the primary purification method for N-vinylformamide, typically conducted under reduced pressure to minimize thermal exposure. Operating conditions generally include pressures ranging from 0.1 to 3 kPa, corresponding to head temperatures of 50°C to 100°C [12]. The distillation process requires careful control of acetone-insoluble components, which must be maintained below 400 ppm to prevent thermal polymerization and equipment fouling.

| Distillation Parameter | Range | Preferred Value | Purpose |

|---|---|---|---|

| Head Pressure | 0.1-3 kPa | 0.3-2 kPa | Minimize thermal decomposition |

| Head Temperature | 50-100°C | 70-95°C | Optimal volatilization |

| Bottom Temperature | 80-120°C | 85-100°C | Prevent polymerization |

| Theoretical Plates | 3-30 | 5-20 | Adequate separation |

| Residence Time | 1-5 minutes | 2-3 minutes | Minimize thermal exposure |

Thin film evaporation techniques have proven particularly effective for N-vinylformamide purification, offering short residence times that minimize thermal degradation. These systems operate at steam temperatures of 70°C to 150°C under reduced pressures of 0.1 to 3 kPa, with average liquid residence times of 30 seconds to 10 minutes [12] [14]. The thin film approach is especially suitable for removing high-molecular-weight impurities that could serve as polymerization nuclei.

Stabilization of N-vinylformamide during storage and handling requires the addition of polymerization inhibitors. Effective stabilizers include quinones, alkali-modified quinones, phenolic compounds, aromatic amine compounds, and thiourea compounds, typically added at concentrations of 50 to 10,000 ppm [12] [15]. Alkali-modified quinones, particularly alkali-modified parabenzoquinone, have shown superior performance as stabilizers.

| Stabilizer Type | Concentration Range | Effectiveness | Application |

|---|---|---|---|

| Quinones | 100-5,000 ppm | High | General stabilization |

| Alkali-modified quinones | 100-3,000 ppm | Excellent | Long-term storage |

| Phenolic compounds | 50-2,000 ppm | Moderate | Short-term protection |

| Aromatic amines | 100-1,000 ppm | Good | Process applications |

| Thiourea compounds | 50-1,000 ppm | Moderate | Specialized uses |

The preparation of alkali-modified quinones involves dissolving quinones in appropriate solvents at concentrations of 5 to 150 grams per liter, followed by addition of alkali such as sodium hydroxide or potassium hydroxide. The resulting solution is stirred at room temperature or with mild heating to complete the modification process [12]. These modified quinones are non-volatile and can be readily separated from N-vinylformamide during distillation.

Storage conditions significantly influence N-vinylformamide stability. The compound should be stored under refrigeration (typically at -15°C) in tightly sealed containers with minimal headspace to prevent oxidation and polymerization [16] [17]. Containers should be protected from light and moisture, as both can catalyze decomposition reactions.

The purification process often involves multiple stages, beginning with removal of low-boiling impurities through preliminary distillation, followed by precision fractionation to achieve the desired purity levels. High-purity N-vinylformamide with purities exceeding 99% can be obtained through careful optimization of distillation conditions and stabilizer selection [12] [13].

Physical Description

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 36 of 181 companies. For more detailed information, please visit ECHA C&L website;

Of the 6 notification(s) provided by 145 of 181 companies with hazard statement code(s):;

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (26.9%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (26.21%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant

Other CAS

72018-12-3

Wikipedia

General Manufacturing Information

Paper manufacturing

Wood product manufacturing

Formamide, N-ethenyl-: ACTIVE